2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide
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Overview
Description
“2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide” is a chemical compound with the molecular formula C12H17FN2 . It is a product for proteomics research .
Synthesis Analysis
The synthesis of this compound involves the rational remodeling of the amide moiety of a 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide lead structure to accommodate efficient fluorine-18 labeling .Molecular Structure Analysis
The molecular structure of this compound consists of a fluorophenyl group, a pyrrolidinyl group, and an acetylamide group . The molecular weight is 208.28 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the remodeling of the amide moiety of a lead structure to accommodate efficient fluorine-18 labeling .Physical and Chemical Properties Analysis
The compound has a molecular weight of 208.28 and a molecular formula of C12H17FN2 .Mechanism of Action
Target of Action
The primary targets of 2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with its targets, the Trk receptors, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to the receptors, thereby preventing them from carrying out their normal functions . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of Trk receptors affects various biochemical pathways. These receptors are involved in cell survival, growth, and differentiation pathways. By inhibiting these receptors, the compound can potentially alter these pathways, leading to changes in cell behavior . The exact pathways affected and their downstream effects are still being studied.
Pharmacokinetics
The development of suitable positron emission tomography (pet) radioligands would allow an in vivo exploration of this compound .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cells and tissues where the Trk receptors are expressed. In neurodegenerative diseases, the inhibition of Trk receptors could potentially slow disease progression . In cancers, the inhibition of these receptors could potentially reduce tumor growth and metastasis .
Future Directions
Biochemical Analysis
Cellular Effects
Based on its potential interaction with TrkA/B/C, it could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its potential interaction with TrkA/B/C, it could be involved in pathways related to these kinases .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-15-7-5-14(6-8-15)13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQWJFBYLUMGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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